Rosuvastatin

Description

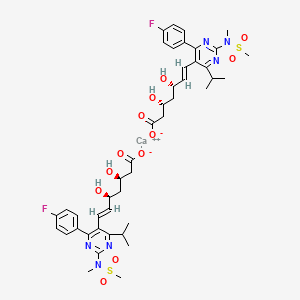

Structure

3D Structure

Propriétés

IUPAC Name |

(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRHUIZQVSMCRT-VEUZHWNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

147098-20-2 (Calcium) | |

| Record name | Rosuvastatin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287714414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048492 | |

| Record name | Rosuvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rosuvastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble in water, 8.86e-02 g/L | |

| Record name | Rosuvastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rosuvastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

287714-41-4 | |

| Record name | Rosuvastatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=287714-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rosuvastatin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287714414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosuvastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rosuvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methyl-methylsulfonyl-amino)-pyrimidin-5-yl]-3,5-dihydroxy-hept-6-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSUVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/413KH5ZJ73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rosuvastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Rosuvastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Rosuvastatin's Mechanism of Action on HMG-CoA Reductase: A Technical Guide

This guide provides an in-depth examination of the molecular mechanism by which rosuvastatin inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the drug-enzyme interaction, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Inhibition

This compound is a synthetic statin that acts as a potent, competitive, and reversible inhibitor of HMG-CoA reductase.[1][2][3] The primary site of action is the liver, where it reduces the synthesis of cholesterol.[2] Its mechanism is centered on its structural similarity to the natural substrate, HMG-CoA. This compound binds to the active site of the HMG-CoA reductase enzyme, physically blocking the access of HMG-CoA and thereby preventing its conversion to mevalonic acid, the committed step in the cholesterol biosynthetic pathway.[1][3][4][5]

The inhibition process is a two-step mechanism. It involves the formation of an initial enzyme-inhibitor complex (E.I), which then undergoes a slow conformational transition to a more tightly associated complex (E.I*).[6] This results in a very high affinity and potent inhibition of the enzyme. The binding affinity of statins for HMG-CoA reductase can be up to 10,000 times higher than that of the natural substrate.[7]

The reduction in hepatic cholesterol synthesis triggers a compensatory cellular response: the upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes.[1][2][4] This leads to increased clearance of LDL cholesterol from the bloodstream, which is the primary therapeutic effect of the drug.[4]

Molecular Interactions and Binding Thermodynamics

The high potency and specificity of this compound are attributed to its unique molecular structure, which allows for a greater number of binding interactions with the HMG-CoA reductase active site compared to some other statins.[8]

Key Interactions:

-

Polar Interactions: The HMG-like moiety of this compound forms hydrogen bonds with several residues in the "cis loop" of the enzyme, including Serine 684, Aspartate 690, Lysine 691, and Lysine 692.[9] Additionally, the drug's O5-hydroxyl group forms crucial hydrogen bonds with Glutamate 559 and Aspartate 767.[9]

-

Van der Waals Interactions: The hydrophobic fluorophenyl group of this compound engages in van der Waals interactions with nonpolar residues such as Leucine 562, Valine 683, Leucine 853, Alanine 856, and Leucine 857.[9]

-

Unique Sulfonamide Group: A distinct feature of this compound is its methane (B114726) sulfonamide group, which forms a unique polar interaction with Arginine 590, contributing significantly to its high binding affinity.[10]

Binding Thermodynamics: The binding of this compound to HMG-CoA reductase is primarily an enthalpy-driven process.[11] Unlike other statins where entropy is the dominant contributor, for this compound, the favorable enthalpy change (ΔH°) accounts for approximately 76% of the total binding energy.[11] This strong enthalpic contribution, which arises from the specific hydrogen bonding and van der Waals interactions, is correlated with its high binding affinity.[11]

Quantitative Inhibition and Thermodynamic Data

The potency of this compound has been quantified through various experimental measurements. The following tables summarize key inhibitory constants and thermodynamic parameters.

Table 1: Inhibitory Constants for this compound

| Parameter | Value | Condition/System | Reference |

|---|---|---|---|

| Ki (initial complex) | ~1.0 nM | Recombinant human HMG-CoAR | [6] |

| Ki (steady-state)* | ~0.1 nM | Recombinant human HMG-CoAR | [6] |

| IC50 | 5.4 nM | HMG-CoA reductase inhibition assay | [12] |

| IC50 | 7.0 nM | Rat liver microsomes |[13] |

Table 2: Thermodynamic Parameters of this compound Binding

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| ΔH° (Enthalpy Change) | -69.0 kJ/mol (-16.5 kcal/mol) | 37 °C | [6][14] |

| TΔS° (Entropy Change) | -9.6 kJ/mol (-2.3 kcal/mol) | 37 °C |[6][14] |

Experimental Protocols

The determination of HMG-CoA reductase inhibition is typically performed using a spectrophotometric in vitro assay. The following protocol is a generalized methodology based on common practices and commercially available kits.[13][15][16][17][18]

Objective: To determine the IC50 value of this compound for HMG-CoA reductase.

Principle: The enzymatic activity of HMG-CoA reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of the cofactor NADPH during the conversion of HMG-CoA to mevalonate.[15] The presence of an inhibitor like this compound will decrease the rate of NADPH consumption.

Materials and Reagents:

-

Recombinant human HMG-CoA reductase (catalytic domain)

-

HMG-CoA substrate solution

-

NADPH cofactor solution

-

This compound stock solution (in DMSO or appropriate solvent)

-

Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 1X working solution of the assay buffer and keep it on ice.

-

Prepare a stock solution of HMG-CoA (e.g., 10 mM) in ultrapure water and dilute to the desired final concentration in assay buffer.

-

Prepare a fresh solution of NADPH (e.g., 400 µM final concentration) in assay buffer. Protect from light.

-

Perform serial dilutions of the this compound stock solution to create a range of concentrations for IC50 determination.

-

-

Assay Setup (in a 96-well plate):

-

Blank Wells: Add assay buffer and all reaction components except the enzyme.

-

Control Wells (Max Activity): Add assay buffer, HMG-CoA, and NADPH.

-

Inhibitor Wells: Add assay buffer, HMG-CoA, NADPH, and the desired concentration of this compound.

-

-

Reaction Execution:

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow components to reach thermal equilibrium.

-

Initiate the reaction by adding the HMG-CoA reductase enzyme solution to all wells (except the blank).

-

Immediately place the plate in the microplate reader.

-

-

Data Acquisition:

-

Measure the decrease in absorbance at 340 nm in kinetic mode at 37°C.

-

Record readings every 20-30 seconds for a duration of 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of enzyme activity.

-

Mandatory Visualizations

The following diagrams illustrate the core mechanism of action and a typical experimental workflow.

Caption: Figure 1: this compound Competitively Binds to the HMG-CoA Reductase Active Site.

Caption: Figure 2: Standard Experimental Workflow for an In-Vitro HMG-CoA Reductase Assay.

References

- 1. What is the mechanism of this compound Calcium? [synapse.patsnap.com]

- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. This compound: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. rcsb.org [rcsb.org]

- 6. Molecular mechanism for inhibition of 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) reductase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound: a new inhibitor of HMG-coA reductase for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. proteopedia.org [proteopedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. thieme-connect.com [thieme-connect.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. 3.8. Anti-HMG-CoA Reductase Activity Assay [bio-protocol.org]

- 17. assaygenie.com [assaygenie.com]

- 18. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]

Rosuvastatin: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin is a synthetic lipid-lowering agent belonging to the statin class of drugs. It is a highly effective inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This technical guide provides an in-depth overview of the molecular structure and key chemical properties of this compound, intended to support research, drug development, and quality control activities.

Molecular Structure

This compound is a complex synthetic molecule with a chemical structure that is key to its pharmacological activity.

IUPAC Name: (3R,5S,6E)-7-[4-(4-fluorophenyl)-6-(isopropyl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid[1]

CAS Number: 287714-41-4[1]

The structure of this compound features a dihydroxy heptenoic acid side chain, which is a structural analog of the HMG-CoA substrate. This part of the molecule is crucial for its competitive inhibition of the HMG-CoA reductase enzyme. The core of the molecule is a substituted pyrimidine (B1678525) ring system, which contributes to the overall binding affinity and selectivity of the drug.

Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its formulation, delivery, and analytical characterization.

| Property | Value | References |

| Molecular Formula | C₂₂H₂₈FN₃O₆S | [1] |

| Molecular Weight | 481.54 g/mol | [2][3] |

| Physical Appearance | White crystalline powder | |

| Melting Point | Begins to melt at 155 °C with no definitive melting point. | [1] |

| pKa | 4.0 | [1] |

| Solubility | Sparingly soluble in water and methanol; slightly soluble in ethanol. | [1] |

| LogP (Octanol/Water Partition Coefficient) | 0.13 (at pH 7.0) | [1] |

Signaling Pathway: HMG-CoA Reductase Inhibition

This compound exerts its lipid-lowering effects by competitively inhibiting HMG-CoA reductase, a key enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. By blocking this enzyme, this compound reduces the endogenous production of cholesterol in the liver. This leads to an upregulation of LDL receptors on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.

References

The Preclinical Profile of Rosuvastatin: A Deep Dive into Animal Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide synthesizes the core preclinical data on the pharmacokinetics (PK) and pharmacodynamics (PD) of rosuvastatin in key animal models. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as a comprehensive resource for researchers in pharmacology and drug development.

Pharmacokinetics of this compound Across Animal Models

This compound's pharmacokinetic profile has been characterized in several animal species, with the rat being the most extensively studied model. Other species investigated include cynomolgus monkeys and dogs, providing a broader understanding of its absorption, distribution, metabolism, and excretion (ADME) properties prior to human studies.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in rats, cynomolgus monkeys, and dogs. These values are influenced by factors such as dose, route of administration, and the specific physiological state of the animal model.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Animal Model | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Vd (L/kg) | CL (L/h/kg) | Reference |

| Wistar Rats (Male) | 20 mg/kg (Oral, Fast-Dissolving Film) | 1.540 ± 0.044 | 2 | - | - | - | [1] |

| Wistar Rats (Male) | 20 mg/kg (Oral, Marketed Tablet) | 0.940 ± 0.017 | 4 | - | - | - | [1] |

| Sprague-Dawley Rats | 1 mg/kg (Oral, 14C-labeled) | - | - | - | - | - | [2] |

| Sprague-Dawley Rats | 5 mg/kg (Oral, 14C-labeled) | - | - | - | - | - | [2] |

| Sprague-Dawley Rats | 25 mg/kg (Oral, 14C-labeled) | - | - | - | - | - | [2] |

| Wistar Rat Pups (1-42 days) | 5 mg/kg (Intraperitoneal) | - | - | Up to 13x higher in pups ≤14 days vs. 42 days | Increases between 2-3 weeks of age | Increases between 2-3 weeks of age | [3][4][5] |

| Sprague-Dawley Rats (Male) | 10 mg/kg (Oral) | - | - | - | - | - | [6] |

Table 2: Pharmacokinetic Parameters of this compound in Non-Rodent Models

| Animal Model | Dose & Route | Key Findings | Reference |

| Cynomolgus Monkeys | 3 mg/kg (Oral) | Unbound liver partitioning (Kpu,u) was underpredicted by in vitro hepatocyte models.[7][8] | [7][8][9] |

| Cynomolgus Monkeys | 0.2 mg/kg (IV) & 2 mg/kg (Oral) | Co-administration with rifampicin (B610482) (OATP1B inhibitor) significantly increased plasma exposure. | [3] |

| Beagle Dogs | 10 mg/kg (Oral) | Food intake, particularly high-fat meals, significantly decreased Cmax and AUC, and delayed Tmax. | [10] |

| Beagle Dogs (Normolipemic, Male) | 3 mg/kg/day (Oral, 14 days) | - | [11] |

Experimental Protocols: A Methodological Overview

The following sections provide detailed methodologies for key experiments cited in the pharmacokinetic and pharmacodynamic evaluation of this compound in animal models.

Pharmacokinetic Studies in Rats

-

Animal Models: Wistar and Sprague-Dawley rats are commonly used. Studies have also been conducted in rat pups of varying ages to assess developmental changes in pharmacokinetics.[3][4][5][6]

-

Drug Administration:

-

Oral Gavage: this compound is often administered as a solution or suspension. For example, in a study comparing formulations, both a fast-dissolving film and marketed tablets were dissolved in 1% carboxymethyl cellulose (B213188) before oral administration via a gastric tube at a dose of 20 mg/kg.[1] In other studies, doses ranging from 1 to 25 mg/kg have been used.[2][6]

-

Intraperitoneal Injection: To bypass absorption variability and focus on elimination pathways, intraperitoneal administration (e.g., 5 mg/kg) has been utilized, particularly in studies with rat pups.[3][4][5]

-

-

Blood Sampling: Blood samples are typically collected at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) from the orbital venous plexus or via cardiac puncture in terminal studies.[4][6] Samples are collected in heparinized tubes and centrifuged to separate plasma, which is then stored at -80°C until analysis.[4][6]

-

Bioanalytical Method: The concentration of this compound in plasma is predominantly determined using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[12][13][14][15] This method involves protein precipitation from the plasma sample, followed by chromatographic separation and mass spectrometric detection, offering high sensitivity and specificity.[13][14]

Pharmacodynamic Studies in Rats (Hyperlipidemia Models)

-

Induction of Hyperlipidemia:

-

High-Fat, High-Cholesterol Diet: Rats are fed a specially formulated diet rich in fat and cholesterol for a period of several weeks (e.g., 12 weeks) to induce steatohepatitis and hypercholesterolemia.[16]

-

Triton WR-1339 Injection: A non-ionic surfactant, Triton WR-1339, can be injected intraperitoneally (e.g., 100 mg/kg) to acutely induce hyperlipidemia.[17]

-

-

Treatment and Monitoring: Following the induction of hyperlipidemia, rats are treated with this compound orally. Blood samples are collected at specified intervals to measure lipid profiles, including total cholesterol, LDL-C, HDL-C, and triglycerides.[16][17]

Pharmacokinetic Studies in Non-Rodent Models

-

Cynomolgus Monkeys:

-

Oral Administration: this compound has been administered orally at doses such as 3 mg/kg.[8][9]

-

Intravenous Administration: To assess absolute bioavailability and clearance, intravenous doses (e.g., 0.2 mg/kg) have been used.[3]

-

Sample Collection: Blood and liver biopsy samples can be collected over time to determine plasma and tissue concentrations.[7][8]

-

-

Beagle Dogs:

-

Oral Administration: Studies have investigated the effect of food on this compound pharmacokinetics, with oral doses of 10 mg administered under fasting and fed (low-fat and high-fat meals) conditions.[10]

-

Pharmacodynamics and Mechanism of Action

This compound's primary pharmacodynamic effect is the reduction of circulating cholesterol levels. This is achieved through the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[18] Beyond this primary mechanism, this compound exhibits pleiotropic effects that are independent of its lipid-lowering action.

Primary Mechanism: HMG-CoA Reductase Inhibition

The inhibition of HMG-CoA reductase in the liver leads to a decrease in intracellular cholesterol levels. This, in turn, upregulates the expression of LDL receptors on hepatocytes, enhancing the clearance of LDL cholesterol from the bloodstream.[18][19]

Pleiotropic Effects and Associated Signaling Pathways

Statins, including this compound, exert several beneficial effects on the cardiovascular system that are independent of their cholesterol-lowering properties. These "pleiotropic" effects are largely attributed to the inhibition of isoprenoid synthesis, which are downstream products of the mevalonate pathway. Isoprenoids are essential for the post-translational modification and function of small GTP-binding proteins like Rho and Rac.[20][21]

The inhibition of Rho and its downstream effector, Rho-kinase (ROCK), as well as the Rac signaling pathway, leads to several favorable outcomes, including improved endothelial function, anti-inflammatory effects, and antioxidant properties.[21][22][23]

References

- 1. Pharmacokinetic Drug Interaction Between this compound and Tanjin in Healthy Volunteers and Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and disposition of this compound, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro-In Vivo Extrapolation of OATP1B-Mediated Drug-Drug Interactions in Cynomolgus Monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. This compound Liver Partitioning in Cynomolgus Monkeys: Measurement In Vivo and Prediction Using In Vitro Monkey Hepatocyte Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of this compound as an organic anion transporting polypeptide (OATP) probe substrate: in vitro transport and in vivo disposition in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. apexbt.com [apexbt.com]

- 12. A rapid method for determination of this compound in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of this compound and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lcms.cz [lcms.cz]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. This compound and Ezetimibe loaded PLGA: an investigation approach for the treatment of hyperlipidemia induced by Triton in male albino rats | Journal of Advanced Veterinary Research [advetresearch.com]

- 18. Pleiotropic effects of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. scienceopen.com [scienceopen.com]

- 21. Pleiotropic effects of statins: basic research and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pleiotropic effects of statins: A boulevard to cardioprotection - Arabian Journal of Chemistry [arabjchem.org]

- 23. researchgate.net [researchgate.net]

In Vitro Effects of Rosuvastatin on the Cholesterol Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosuvastatin, a synthetic statin, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Its high efficacy in lowering low-density lipoprotein cholesterol (LDL-C) is attributed to its specific molecular interactions with the enzyme and its pharmacokinetic properties. This technical guide provides an in-depth overview of the in vitro effects of this compound on the cholesterol biosynthesis pathway, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for assessing its activity.

Introduction: The Cholesterol Biosynthesis Pathway

Cholesterol, an essential component of cell membranes and a precursor for steroid hormones and bile acids, is synthesized through a complex series of enzymatic reactions known as the mevalonate (B85504) pathway.[2][3] The synthesis begins with the condensation of two acetyl-CoA molecules and culminates in the formation of cholesterol.[4] A critical regulatory step in this pathway is the conversion of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase (HMGCR).[1][3] The activity of HMGCR is tightly regulated to maintain cholesterol homeostasis within the cell.[3]

Mechanism of Action of this compound

This compound exerts its cholesterol-lowering effects by competitively inhibiting HMG-CoA reductase.[5][6] As a competitive inhibitor, this compound binds to the active site of HMGCR, preventing the substrate, HMG-CoA, from binding.[7] This inhibition is reversible.[8][9] Studies have shown that this compound's inhibition kinetics are competitive with respect to HMG-CoA and non-competitive with respect to the co-factor NADPH.[8][10] The binding of this compound to HMG-CoA reductase is a two-step process, involving an initial complex formation followed by a slower transition to a more tightly bound state.[8][9] This high-affinity binding contributes to its potent inhibitory activity.[8][9]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound as an HMG-CoA reductase inhibitor has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a common measure of its effectiveness.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 5.4 nM | HMG-CoA reductase activity assay | [11] |

| IC50 | 11 nM | Cell-free HMG-CoA reductase assay | [5] |

| IC50 | 1.12 nM | Cholesterol biosynthesis in isolated rat hepatocytes | [5] |

| Ki (initial) | ~1 nM | Recombinant human HMG-CoA reductase | [8][9] |

| Ki* (steady-state) | ~0.1 nM | Recombinant human HMG-CoA reductase | [8][9] |

Table 1: In vitro inhibitory constants for this compound.

At steady state, this compound is at least as potent as atorvastatin, cerivastatin, and simvastatin, and more potent than fluvastatin (B1673502) and pravastatin.[8][9][10]

Experimental Protocols

HMG-CoA Reductase Activity Assay (Cell-Free)

This assay measures the direct inhibitory effect of this compound on HMG-CoA reductase activity.

Materials:

-

Purified or recombinant HMG-CoA reductase

-

This compound

-

HMG-CoA (substrate)

-

NADPH (co-factor)

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.2, containing dithiothreitol)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing the assay buffer, NADPH, and HMG-CoA reductase.

-

Add varying concentrations of this compound or a vehicle control to the wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate, HMG-CoA.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The rate of this decrease is proportional to the HMG-CoA reductase activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

In Vitro Cholesterol Synthesis Assay in Cultured Cells

This assay assesses the effect of this compound on the de novo synthesis of cholesterol in a cellular context.

Materials:

-

Cultured cells (e.g., HepG2 human hepatoma cells)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

This compound

-

Radiolabeled precursor (e.g., [¹⁴C]-acetate or [³H]-water)

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., chloroform/methanol mixture)

-

Scintillation counter

Procedure:

-

Seed cells in culture plates and allow them to adhere and grow to a desired confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

-

Following the treatment period, add the radiolabeled precursor to the culture medium and incubate for a defined time (e.g., 2-4 hours) to allow for its incorporation into newly synthesized cholesterol.

-

Wash the cells with PBS to remove unincorporated radiolabel.

-

Lyse the cells and extract the total lipids using an appropriate solvent system.

-

Separate the cholesterol from other lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radiolabel incorporated into the cholesterol fraction using a scintillation counter.

-

Normalize the results to the total protein content of the cell lysate.

-

Calculate the inhibition of cholesterol synthesis for each this compound concentration and determine the IC50 value.

Visualizations

Cholesterol Biosynthesis Pathway and this compound Inhibition

Caption: The cholesterol biosynthesis pathway highlighting the inhibition of HMG-CoA reductase by this compound.

Experimental Workflow for HMG-CoA Reductase Activity Assay

Caption: A streamlined workflow for determining the in vitro inhibitory activity of this compound on HMG-CoA reductase.

Conclusion

This compound is a highly potent inhibitor of HMG-CoA reductase, the key enzyme in cholesterol biosynthesis. Its in vitro efficacy is well-documented, with low nanomolar IC50 values. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the effects of this compound and other potential HMG-CoA reductase inhibitors in a controlled laboratory setting. Understanding the in vitro characteristics of such compounds is a critical step in the drug development process for dyslipidemia and related cardiovascular diseases.

References

- 1. This compound: Beyond the cholesterol-lowering effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. content.abcam.com [content.abcam.com]

- 3. Frontiers | Intracellular Cholesterol Synthesis and Transport [frontiersin.org]

- 4. Intracellular Cholesterol Synthesis and Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. ClinPGx [clinpgx.org]

- 7. researchgate.net [researchgate.net]

- 8. Molecular mechanism for inhibition of 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) reductase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Molecular mechanism for inhibition of 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) reductase by this compound. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. thieme-connect.com [thieme-connect.com]

Beyond the Lipid-Lowering Horizon: A Technical Guide to the Pleiotropic Effects of Rosuvastatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosuvastatin, a potent inhibitor of HMG-CoA reductase, is widely recognized for its robust lipid-lowering capabilities. However, a substantial body of evidence reveals a spectrum of beneficial effects that extend beyond its primary mechanism of cholesterol reduction. These "pleiotropic" effects encompass significant anti-inflammatory, antioxidant, and endothelial function-enhancing properties. This technical guide provides an in-depth exploration of these non-lipid-lowering actions of this compound, presenting quantitative data from key studies, detailed experimental protocols for assessing these effects, and visualizations of the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the multifaceted therapeutic potential of this compound.

Introduction

Statins have revolutionized the management of hypercholesterolemia and the prevention of cardiovascular disease. While their efficacy is largely attributed to the inhibition of cholesterol biosynthesis, there is a growing appreciation for their pleiotropic effects.[1] this compound, a third-generation statin, exhibits a particularly interesting profile of these non-lipid-mediated actions.[2] These effects are primarily linked to the inhibition of isoprenoid synthesis, which are intermediates in the cholesterol pathway essential for the function of various intracellular signaling proteins.[3] By reducing the availability of isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), this compound modulates the activity of small GTP-binding proteins such as Rho, Ras, and Rac.[1][3] This interference with key signaling cascades underpins its anti-inflammatory, antioxidant, and endothelial protective effects. This guide will systematically dissect these mechanisms and provide the technical details necessary for their investigation.

Anti-Inflammatory Effects

This compound has been shown to exert potent anti-inflammatory effects, a crucial aspect of its cardiovascular benefits, as inflammation is a key driver of atherosclerosis.[4] A primary biomarker for systemic inflammation, high-sensitivity C-reactive protein (hs-CRP), is consistently and significantly reduced by this compound treatment.[5][6][7][8]

Quantitative Data: Impact on Inflammatory Markers

The following table summarizes the quantitative effects of this compound on hs-CRP levels from notable clinical trials.

| Trial/Study | This compound Dosage | Treatment Duration | Baseline hs-CRP (mg/L) | Post-Treatment hs-CRP (mg/L) | Percentage Reduction | Reference |

| JUPITER | 20 mg/day | 1.9 years (median) | 4.2 (median) | 2.2 (median) | 37% | [5][6][7] |

| CORONA | 10 mg/day | 3 months | 5.60 (median, high hs-CRP group) | Not explicitly stated, but a 33.3% reduction was noted | 33.3% | [9] |

| SATURN-HIV | 10 mg/day | 48 weeks | Not specified | Not specified | sCD14 reduced by 10.4% | |

| Gissi-HF | 10 mg/day | 3 months | Not specified | Not specified | No significant change | [2] |

Experimental Protocol: Measurement of hs-CRP by ELISA

The following is a generalized protocol for the quantitative determination of hs-CRP in human serum or plasma using a sandwich enzyme-linked immunosorbent assay (ELISA).

Principle: This assay employs a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for CRP is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any CRP present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for CRP is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of CRP bound in the initial step. The color development is stopped, and the intensity of the color is measured.[10][11][12][13][14]

Materials:

-

hs-CRP ELISA Kit (containing pre-coated microplate, standards, wash buffer, conjugate, substrate, and stop solution)

-

Precision pipettes and tips

-

Microplate reader capable of measuring absorbance at 450 nm

-

Distilled or deionized water

-

Absorbent paper

Procedure:

-

Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual. Allow all reagents to reach room temperature before use.

-

Sample Preparation: Collect serum or plasma samples. For hs-CRP, samples typically require a 1:100 dilution with the provided sample diluent.[12]

-

Standard and Sample Addition: Add 100 µL of each standard, control, and diluted sample to the appropriate wells. It is recommended to run all standards and samples in duplicate.

-

Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 60 minutes at room temperature).[12]

-

Washing: Aspirate each well and wash, repeating the process for a total of three washes. Washing can be done manually or with an automated plate washer. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.

-

Conjugate Addition: Add 100 µL of the enzyme conjugate to each well.

-

Second Incubation: Cover the plate and incubate according to the kit's instructions (e.g., 60 minutes at room temperature).[12]

-

Second Washing: Repeat the wash step as in step 5.

-

Substrate Addition: Add 100 µL of the substrate solution to each well.

-

Third Incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature, protected from light.[12]

-

Stop Reaction: Add 50 µL of the stop solution to each well. The color in the wells should change from blue to yellow.

-

Absorbance Measurement: Read the absorbance of each well within 15 minutes of adding the stop solution, using a microplate reader set to 450 nm.

Data Analysis:

-

Calculate the mean absorbance for each set of duplicate standards, controls, and samples.

-

Subtract the mean zero standard absorbance from all other readings.

-

Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve.

-

Determine the concentration of hs-CRP in the samples by interpolating their mean absorbance values from the standard curve.

-

Multiply the interpolated concentration by the dilution factor to obtain the actual hs-CRP concentration in the original sample.

Improvement of Endothelial Function

This compound has been demonstrated to improve endothelial function, a critical factor in maintaining vascular health. Endothelial dysfunction is an early event in atherosclerosis and is characterized by reduced bioavailability of nitric oxide (NO). This compound enhances endothelial function primarily by increasing the expression and activity of endothelial nitric oxide synthase (eNOS).[15][16]

Quantitative Data: Enhancement of Endothelial Function

Flow-mediated dilation (FMD) of the brachial artery is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation and is a widely accepted measure of endothelial function.

| Study | This compound Dosage | Treatment Duration | Baseline FMD (%) | Post-Treatment FMD (%) | Percentage Improvement | Reference |

| Koh et al. (2016) | 5 mg/day | 2 months | Not specified | Not specified | 34% | [17][18][19] |

| Koh et al. (2016) | 10 mg/day | 2 months | Not specified | Not specified | 40% | [17][18][19] |

| Koh et al. (2016) | 20 mg/day | 2 months | Not specified | Not specified | 46% | [17][18][19] |

| Erbs et al. (2012) | Not specified | 12 weeks | Not specified | Not specified | 183% | [20] |

Experimental Protocol: Measurement of Flow-Mediated Dilation (FMD)

Principle: FMD measures the dilation of an artery in response to an increase in blood flow and shear stress. A blood pressure cuff is inflated on the forearm to induce a period of ischemia. Upon cuff deflation, the subsequent surge in blood flow (reactive hyperemia) stimulates the endothelial cells to release NO, causing the artery to dilate. The percentage change in arterial diameter from baseline is the FMD.[2][21][22][23][24]

Materials:

-

High-resolution ultrasound system with a linear array transducer (≥7.5 MHz)

-

Blood pressure cuff

-

ECG monitoring system

-

Image analysis software with edge-detection capabilities

Procedure:

-

Patient Preparation: The subject should fast for at least 8-12 hours and refrain from exercise, caffeine, and smoking for at least 12 hours before the measurement. The study should be conducted in a quiet, temperature-controlled room.

-

Baseline Measurement:

-

The patient rests in a supine position for at least 10 minutes.

-

The brachial artery is imaged in a longitudinal section 2-15 cm above the antecubital fossa.

-

A baseline recording of the arterial diameter and blood flow velocity is acquired for at least 1 minute. The diameter should be measured at end-diastole, gated to the R-wave of the ECG.

-

-

Induction of Ischemia:

-

A blood pressure cuff is placed on the forearm, distal to the ultrasound probe.

-

The cuff is inflated to at least 50 mmHg above systolic blood pressure to occlude arterial inflow. The occlusion is maintained for 5 minutes.

-

-

Post-Occlusion Measurement:

-

The cuff is rapidly deflated.

-

Continuous recording of the brachial artery diameter and blood flow velocity begins immediately upon cuff deflation and continues for at least 3 minutes.

-

-

Image Analysis:

-

Specialized software is used to measure the brachial artery diameter frame-by-frame.

-

The baseline diameter is calculated as the average diameter during the last minute of the baseline recording.

-

The peak post-occlusion diameter is identified.

-

FMD is calculated as the percentage change from the baseline diameter: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100

-

Signaling Pathways

The primary action of this compound is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This not only reduces cholesterol production but also depletes downstream isoprenoid intermediates, such as geranylgeranyl pyrophosphate (GGPP).

The depletion of GGPP by this compound prevents the prenylation and subsequent activation of the small GTPase RhoA. In its active, membrane-bound form, RhoA activates Rho-associated kinase (ROCK). ROCK, in turn, phosphorylates and inhibits myosin light chain phosphatase, leading to smooth muscle contraction and also destabilizes eNOS mRNA, reducing NO production. By inhibiting the RhoA/ROCK pathway, this compound promotes vasodilation and increases NO bioavailability.[25][26][27][28]

Antioxidant Effects

This compound exhibits significant antioxidant properties by reducing the production of reactive oxygen species (ROS) and enhancing endogenous antioxidant defense mechanisms. A key source of vascular ROS is the enzyme NADPH oxidase.[9][29][30][31][32]

Quantitative Data: Impact on Oxidative Stress Markers

| Study | This compound Dosage | Treatment Duration | Biomarker | Effect | Reference |

| de Oliveira et al. (2011) | 10 mg/kg/day (rats) | 3 weeks | Retinal NADPH oxidase activity | Decreased from ~38095 to ~9889 RLU/mg | [9] |

| Colucci et al. (2012) | 10 mg/kg/day (rats) | 2 weeks | Vascular Nox4 mRNA expression | Significantly counteracted Ang II-induced increase | |

| Di Napoli et al. (2005) | 2 mg/kg/day (rats) | 3 weeks | eNOS mRNA and protein | Significantly increased | [16] |

| Di Napoli et al. (2005) | 2 mg/kg/day (rats) | 3 weeks | iNOS mRNA and protein | Decreased | [15][16] |

Experimental Protocol: Measurement of NADPH Oxidase Activity

Principle: NADPH oxidase activity can be measured by detecting the production of superoxide (B77818) (O₂⁻), its primary product. Lucigenin-based chemiluminescence is a common method. Lucigenin (B191737) is reduced by superoxide to a lucigenin cation radical, which then reacts with another superoxide molecule to produce an unstable dioxetane. The decomposition of this dioxetane emits light, which can be quantified.[4][33][34][35][36]

Materials:

-

Luminometer or scintillation counter

-

Lucigenin

-

NADPH

-

Cell or tissue homogenates

-

Buffer solution (e.g., Krebs-HEPES buffer)

Procedure:

-

Sample Preparation: Prepare tissue or cell homogenates in an appropriate buffer. The protein concentration of the homogenates should be determined and normalized.

-

Reaction Setup:

-

In a luminometer tube, add the sample homogenate.

-

Add lucigenin to a final concentration of 5-250 µM.

-

Allow the mixture to equilibrate for a few minutes.

-

-

Initiation of Reaction: Start the reaction by adding NADPH (final concentration ~100 µM).

-

Measurement: Immediately measure the chemiluminescence over time using a luminometer. The readings are typically expressed as relative light units (RLU) per milligram of protein per minute.

-

Controls: Include appropriate controls, such as samples without NADPH (to measure background), and samples with a known inhibitor of NADPH oxidase (e.g., diphenyleneiodonium) to confirm the specificity of the assay.

Signaling Pathways

By inhibiting the prenylation of small GTPases like Rac1 (a subunit of NADPH oxidase), this compound reduces the assembly and activation of this ROS-producing enzyme. Furthermore, this compound has been shown to upregulate the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), through the activation of the transcription factor Nrf2.[37][38][39][40][41]

Conclusion

The pleiotropic effects of this compound represent a significant paradigm in cardiovascular pharmacology, extending its therapeutic profile beyond simple lipid reduction. The anti-inflammatory, antioxidant, and endothelial-enhancing properties of this compound are underpinned by its fundamental interaction with the HMG-CoA reductase pathway and the subsequent modulation of key intracellular signaling cascades. For researchers and drug development professionals, a thorough understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is essential for exploring the full therapeutic potential of this compound and for the development of novel cardiovascular therapies. This guide provides a foundational framework for these endeavors, highlighting the intricate and beneficial molecular actions of this compound that contribute to its clinical efficacy.

References

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. Pleiotropic effects of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound to prevent vascular events in men and women with elevated C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [JUPITER: reduction by this compound of cardiovascular events and mortality in healthy subjects without hyperlipidaemia but with elevated C-reactive protein] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JUPITER to Earth: A statin helps people with normal LDL-C and high hs-CRP, but what does it mean? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. C-Reactive Protein: How Has JUPITER Impacted Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influence of this compound on the NAD(P)H oxidase activity in the retina and electroretinographic response of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. demeditec.com [demeditec.com]

- 12. weldonbiotech.com [weldonbiotech.com]

- 13. ibl-america.com [ibl-america.com]

- 14. fn-test.com [fn-test.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Chronic treatment with this compound modulates nitric oxide synthase expression and reduces ischemia-reperfusion injury in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound dose-dependently improves flow-mediated dilation, but reduces adiponectin levels and insulin sensitivity in hypercholesterolemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pure.uos.ac.kr [pure.uos.ac.kr]

- 20. Impact of this compound Treatment on HDL-Induced PKC-βII and eNOS Phosphorylation in Endothelial Cells and Its Relation to Flow-Mediated Dilatation in Patients with Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assessment of flow-mediated dilation in humans: a methodological and physiological guideline - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Video: Ultrasound Assessment of Endothelial Function: A Technical Guideline of the Flow-mediated Dilation Test [jove.com]

- 23. Ultrasound Assessment of Endothelial Function: A Technical Guideline of the Flow-mediated Dilation Test - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Flow Mediated Dilation / Vascular Diagnostics [vascular-diagnostics.com]

- 25. This compound inhibits the smooth muscle cell proliferation by targeting TNFα mediated Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. This compound reduces expression of tissue factor through inhibiting RhoA/ROCK pathway to ameliorate atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. This compound inhibits the smooth muscle cell proliferation by targeting TNFα mediated Rho kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 29. Effects of this compound on ADMA, rhokinase, NADPH oxidase, caveolin-1, hsp 90 and NFkB levels in a rat model of myocardial ischaemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Effects of this compound on ADMA, rhokinase, NADPH oxidase, caveolin-1, hsp 90 and NFkB levels in a rat model of myocardial ischaemia–reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 31. This compound treatment protects against nitrate-induced oxidative stress in eNOS knockout mice: implication of the NAD(P)H oxidase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 32. This compound Attenuates the Elevation in Blood Pressure Induced by Overexpression of Human C-Reactive Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Measurement of NADPH Oxidase Activity in Plants [bio-protocol.org]

- 34. researchgate.net [researchgate.net]

- 35. raybiotech.com [raybiotech.com]

- 36. NADPH Oxidase (NAO) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 37. Antioxidant Effects of Statins by Modulating Nrf2 and Nrf2/HO-1 Signaling in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 38. This compound upregulates the antioxidant defense protein heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. researchgate.net [researchgate.net]

- 40. researchgate.net [researchgate.net]

- 41. Antioxidant Effects of Statins by Modulating Nrf2 and Nrf2/HO-1 Signaling in Different Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Rosuvastatin's Intricate Dance with Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Rosuvastatin, a potent inhibitor of HMG-CoA reductase, is a cornerstone in the management of hypercholesterolemia. Beyond its well-established lipid-lowering effects, a growing body of evidence reveals its significant interactions with a multitude of intracellular signaling pathways. These "pleiotropic" effects are increasingly recognized for their contribution to the drug's cardiovascular benefits and potential therapeutic applications in other diseases. This technical guide provides an in-depth exploration of this compound's modulation of key cell signaling cascades, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Signaling Pathways Modulated by this compound

This compound exerts its influence on several critical signaling pathways, primarily through the inhibition of the mevalonate (B85504) pathway, which not only reduces cholesterol synthesis but also decreases the production of essential isoprenoid intermediates. These intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are crucial for the post-translational modification and function of small GTP-binding proteins like Rho, Ras, and Rac, which are central to numerous signaling cascades.

The NF-κB Signaling Pathway: A Central Hub for Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammatory responses, cell survival, and proliferation. This compound has been consistently shown to suppress NF-κB activation, thereby exerting potent anti-inflammatory effects.

In various cell types, this compound treatment leads to a significant reduction in the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[1] This inhibition, in turn, downregulates the expression of a wide array of pro-inflammatory genes. For instance, in human umbilical vein endothelial cells (HUVECs) stimulated with TNF-α, this compound (100 µM) has been shown to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1), monocyte chemoattractant protein-1 (MCP-1), interleukin-6 (IL-6), interleukin-8 (IL-8), and cyclooxygenase-2 (COX-2).[2] Similarly, in lung cancer tissues, this compound (1.25–30 µM) dose-dependently reduced the expression of NF-κB-p65.[3]

The MAPK/ERK Pathway: Regulating Cell Fate

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are crucial for transmitting extracellular signals to the nucleus to control cell proliferation, differentiation, and survival. This compound has demonstrated the ability to modulate this pathway, often in a cell-type and context-dependent manner.

In vascular smooth muscle cells (VSMCs), this compound (10 µM) has been shown to inhibit the phosphorylation of ERK1/2 and p38 MAPK, which are activated by platelet-derived growth factor-BB (PDGF-BB).[4] This inhibition contributes to the suppression of VSMC proliferation and migration, key events in the development of atherosclerosis.[4] Conversely, in other contexts, such as in adipose-derived mesenchymal stem cells, this compound has been found to increase ERK phosphorylation, promoting cell survival.[5]

The PI3K/Akt Pathway: A Pro-Survival Cascade

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical mediator of cell survival, growth, and proliferation. Unlike its inhibitory effects on inflammatory pathways, this compound often activates the PI3K/Akt pathway, which can contribute to its protective effects on various cell types.

In human placental stem cells, this compound was found to activate the PI3K/Akt pathway, and the vasculogenic effects of the statin were abrogated by the PI3K inhibitor LY294002.[6] Similarly, in adipose-derived mesenchymal stem cells, this compound supplementation increased Akt phosphorylation, leading to enhanced cell viability and reduced apoptosis.[5]

The Rho/ROCK Pathway: A Target for Vascular Health

The Rho/Rho-associated kinase (ROCK) pathway plays a critical role in regulating endothelial function, vascular smooth muscle contraction, and inflammation. The inhibition of this pathway is a key mechanism behind the vasoprotective effects of statins.

This compound, by depleting geranylgeranyl pyrophosphate, prevents the activation of the small GTPase RhoA, leading to the inhibition of its downstream effector, ROCK.[7][8] Clinical studies have demonstrated that this compound treatment (10 mg and 40 mg/day) inhibits ROCK activity in patients with atherosclerosis, an effect that correlates with improvements in flow-mediated dilation.[9]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key signaling molecules as reported in the literature.

Table 1: Effect of this compound on NF-κB Pathway Components

| Target Protein | Cell/Tissue Type | This compound Concentration | Observed Effect | Reference |

| Phosphorylated p65 | Nucleus Pulposus Cells | Not specified | ~1.5-fold decrease vs. TNF-α | [1] |

| HMGB1 | Nucleus Pulposus Cells | Not specified | Significant decrease | [1] |

| ICAM-1, MCP-1, IL-6, IL-8, COX-2 | HUVECs | 100 µM | Inhibition of mRNA and protein | [2] |

| NF-κB-p65 | Lung Cancer Tissues | 1.25–30 µM | Dose-dependent reduction | [3] |

| MMP-2, MMP-9 | Lung Cancer Tissues | 1.25–30 µM | Dose-dependent reduction | [3] |

Table 2: Effect of this compound on MAPK/ERK Pathway Components

| Target Protein | Cell/Tissue Type | This compound Concentration | Observed Effect | Reference |

| Phospho-ERK1/2 | Vascular Smooth Muscle Cells | 10 µM | Inhibition | [4] |

| Phospho-p38 | Vascular Smooth Muscle Cells | 10 µM | Inhibition | [4] |

| Phospho-ERK | Adipose-Derived Mesenchymal Stem Cells | 10⁻⁶ mmol/L | Increased phosphorylation | [5] |

Table 3: Effect of this compound on PI3K/Akt Pathway Components

| Target Protein | Cell/Tissue Type | This compound Concentration | Observed Effect | Reference |

| PI3K/Akt Pathway | Human Placental Stem Cells | Not specified | Activation | [6] |

| Phospho-Akt | Adipose-Derived Mesenchymal Stem Cells | 10⁻⁶ mmol/L | Increased phosphorylation | [5] |

| Phospho-PI3K, Phospho-Akt | Rat Myocardium | Not specified | Increased phosphorylation | [10] |

Table 4: Effect of this compound on Rho/ROCK Pathway Components

| Target Protein/Activity | Tissue/Patient Population | This compound Dose | Observed Effect | Reference |

| ROCK Activity | Patients with Atherosclerosis | 10 mg/day | Significant inhibition | [9] |

| ROCK Activity | Patients with Atherosclerosis | 40 mg/day | Greater inhibition than 10 mg/day | [9] |

| RhoA Expression | Not specified | Not specified | Inhibition | [7] |

| Rho Kinase Pathway | Vascular Smooth Muscle Cells | Not specified | Inhibition | [11] |

Detailed Experimental Protocols

The following sections provide generalized methodologies for key experiments commonly used to investigate the interaction of this compound with cell signaling pathways.

Western Blotting for Protein Expression and Phosphorylation

Western blotting is a fundamental technique to detect and quantify specific proteins in a sample.

1. Sample Preparation:

-

Culture cells to desired confluency and treat with this compound at various concentrations and time points.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto a polyacrylamide gel.

-

Separate proteins by size via electrophoresis.

3. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-ERK, anti-Akt) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again with TBST.

5. Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Kinase Assay

Kinase assays are performed to measure the activity of a specific kinase and the effect of inhibitors like this compound.

1. Assay Principle:

-

These assays typically measure the transfer of a phosphate (B84403) group from ATP to a specific substrate by the kinase of interest. The output can be measured through various methods, including radioactivity, fluorescence, or luminescence.

2. General Protocol (Luminescence-based, e.g., Kinase-Glo®):

-

Prepare a reaction mixture containing the purified kinase, its specific substrate, and ATP in a suitable buffer.

-

Add this compound at a range of concentrations to the reaction wells.

-

Incubate the plate at the optimal temperature for the kinase reaction to proceed.

-

Stop the reaction and add the detection reagent (e.g., Kinase-Glo® reagent), which measures the amount of remaining ATP.

-

A decrease in kinase activity due to inhibition by this compound will result in a higher luminescence signal (more ATP remaining).

-

Measure luminescence using a plate reader.

-

Calculate IC50 values to determine the potency of this compound's inhibitory effect.

NF-κB Reporter Gene Assay

This assay is used to quantify the transcriptional activity of NF-κB in response to stimuli and potential inhibitors.

1. Cell Transfection:

-

Plate cells in a multi-well plate.

-

Co-transfect the cells with a reporter plasmid containing NF-κB response elements upstream of a reporter gene (e.g., luciferase or GFP) and a control plasmid (e.g., Renilla luciferase) for normalization.

2. Treatment:

-

After transfection, treat the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of various concentrations of this compound.

3. Reporter Gene Measurement:

-

Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity using a luminometer).

-

Normalize the reporter gene activity to the control plasmid activity to account for transfection efficiency.

4. Data Analysis:

-

A decrease in reporter gene activity in the presence of this compound indicates inhibition of NF-κB transcriptional activity.

Conclusion

This compound's interaction with cellular signaling pathways is multifaceted and extends far beyond its primary role in cholesterol metabolism. Its ability to modulate key pathways such as NF-κB, MAPK/ERK, PI3K/Akt, and Rho/ROCK provides a molecular basis for its anti-inflammatory, anti-proliferative, and pro-survival effects. A thorough understanding of these interactions, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued exploration of this compound's therapeutic potential and for the development of novel drugs that target these critical signaling nodes. This guide serves as a foundational resource for researchers and scientists dedicated to advancing our knowledge in this dynamic field.

References

- 1. This compound suppresses TNF-α-induced matrix catabolism, pyroptosis and senescence via the HMGB1/NF-κB signaling pathway in nucleus pulposus cells: Role of this compound in alleviating intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses the inflammatory responses through inhibition of c-Jun N-terminal kinase and Nuclear Factor-kappaB in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of simvastatin and this compound on RAS protein, matrix metalloproteinases and NF‐κB in lung cancer and in normal pulmonary tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound enhances the therapeutic efficacy of adipose-derived mesenchymal stem cells for myocardial infarction via PI3K/Akt and MEK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound elicits KDR-dependent vasculogenic response of human placental stem cells through PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound reduces expression of tissue factor through inhibiting RhoA/ROCK pathway to ameliorate atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Statins Inhibit Rho Kinase Activity in Patients with Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of this compound on ROCK activity, endothelial function, and inflammation in Asian patients with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound and low-dose carvedilol combination protects against isoprenaline-induced myocardial infarction in rats: Role of PI3K/Akt/Nrf2/HO-1 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibits the smooth muscle cell proliferation by targeting TNFα mediated Rho kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Transcriptional Regulation by Rosuvastatin in Hepatocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, is a widely prescribed medication for the management of hypercholesterolemia.[1][2][3] Its primary mechanism of action involves the reduction of cholesterol biosynthesis in the liver.[2][3] However, the therapeutic efficacy and pleiotropic effects of this compound extend beyond its direct enzymatic inhibition, involving a complex network of transcriptional regulation within hepatocytes. This technical guide provides a comprehensive overview of the core mechanisms by which this compound modulates gene expression in liver cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Transcriptional Regulatory Pathways

This compound's influence on hepatocyte gene expression is primarily mediated through the modulation of key transcription factors and signaling pathways involved in cholesterol homeostasis and inflammation.

Cholesterol Homeostasis: The SREBP-2 Pathway

The cornerstone of this compound's lipid-lowering effect lies in its ability to activate the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway. By inhibiting HMG-CoA reductase, this compound depletes intracellular cholesterol levels, triggering a compensatory response orchestrated by SREBP-2.

-

Activation of SREBP-2: Inactive SREBP-2 resides in the endoplasmic reticulum (ER). Upon cholesterol depletion, SREBP-2 is transported to the Golgi apparatus, where it undergoes proteolytic cleavage to release its active N-terminal domain (nSREBP-2).

-

Nuclear Translocation and Gene Activation: nSREBP-2 translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, upregulating their transcription.[4][5]

Key genes transcriptionally upregulated by the this compound-induced SREBP-2 activation include:

-

HMG-CoA Reductase (HMGCR): The gene encoding the very enzyme inhibited by this compound is upregulated in a feedback mechanism.[6]

-

Low-Density Lipoprotein Receptor (LDLR): Increased LDLR expression on the hepatocyte surface enhances the clearance of circulating LDL-cholesterol.[7]

-

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): Paradoxically, SREBP-2 also upregulates PCSK9, a protein that promotes the degradation of the LDLR.[4][5][7] This counter-regulatory mechanism can attenuate the LDL-lowering efficacy of statins.

In addition to SREBP-2, this compound has been shown to induce the expression of Hepatocyte Nuclear Factor 1 alpha (HNF1α), which also acts as a key transactivator for PCSK9 gene expression.[7] This dual regulation of PCSK9 by both SREBP-2 and HNF1α may contribute to the observed resistance to the LDL-cholesterol lowering effects of statins in some individuals.[7]

Inflammatory Pathways

This compound exhibits anti-inflammatory properties in hepatocytes by modulating key signaling cascades.

This compound directly inhibits the interleukin-6 (IL-6)-induced expression of C-reactive protein (CRP), a key inflammatory marker, in liver cells.[8][9]

-

Mechanism: This inhibition is achieved by attenuating the activation of the transcription factors Signal Transducer and Activator of Transcription 3 (STAT3) and CCAAT/enhancer-binding protein (C/EBP).[8][9]

Studies suggest that this compound can protect liver tissue from fibrosis through its antioxidant and anti-inflammatory effects. This is partly achieved by:

-

Downregulation of NF-κB: this compound has been shown to decrease the levels of nuclear factor-κB (NF-κB), a key regulator of inflammation.[10][11]

-

Activation of the Nrf2/HO-1 Pathway: this compound upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) signaling pathway, which plays a crucial role in the antioxidant defense mechanism.[10][11][12]

Regulation of Apolipoprotein Synthesis